molecular formula C8H9ClN2 B1379902 2-(Chloromethyl)-4-cyclopropylpyrimidine CAS No. 1402149-14-7

2-(Chloromethyl)-4-cyclopropylpyrimidine

Cat. No.: B1379902
CAS No.: 1402149-14-7
M. Wt: 168.62 g/mol
InChI Key: SIBYOBOZLMRLFH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-cyclopropylpyrimidine is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-4-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-5-8-10-4-3-7(11-8)6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYOBOZLMRLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Chloromethyl)-4-cyclopropylpyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-(Chloromethyl)-4-cyclopropylpyrimidine , a specialized heterocyclic building block.

Executive Summary

This compound is a highly reactive, electrophilic pyrimidine intermediate used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and antiviral compounds. Due to the high reactivity of the chloromethyl group at the 2-position (flanked by two nitrogen atoms), this compound is frequently generated in situ or stored under rigorous anhydrous conditions to prevent hydrolysis or polymerization. This guide outlines its physicochemical properties, synthetic protocols from its stable alcohol precursor, and downstream utility.

Chemical Identity & Physicochemical Properties[1][2][3][4]

This compound is characterized by a pyrimidine core substituted with a cyclopropyl group at the C4 position and a chloromethyl moiety at the C2 position.

Core Identifiers
PropertyDetail
Chemical Name This compound
Molecular Formula C₈H₉ClN₂
Molecular Weight 168.62 g/mol
CAS Number Not Widely Cataloged (Reactive Intermediate)*
Precursor CAS 1240725-49-8 (Alcohol form: (4-cyclopropylpyrimidin-2-yl)methanol)
SMILES ClCC1=NC(C2CC2)=CC=N1
InChI Key (Predicted) N/A - Transient Species

*Note: Due to stability profiles, this compound is rarely sold as a shelf-stable reagent. Researchers typically procure the stable alcohol precursor (CAS 1240725-49-8) and convert it immediately before use.

Calculated Physical Properties
ParameterValue (Predicted)Context
Boiling Point 285–295 °C@ 760 mmHg (Decomposes)
Density 1.25 ± 0.1 g/cm³Liquid phase
LogP 1.8–2.1Moderate lipophilicity
pKa (Conjugate Acid) ~1.5–2.0Pyrimidine N1/N3 protonation

Synthetic Methodology

The synthesis of this compound is most reliably achieved via the deoxychlorination of (4-cyclopropylpyrimidin-2-yl)methanol .

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the hydroxyl group is activated by thionyl chloride (


) or methanesulfonyl chloride (

), followed by displacement by a chloride ion. The electron-deficient nature of the pyrimidine ring at C2 facilitates this substitution but also renders the product sensitive to nucleophilic attack (e.g., by water).
Protocol: Deoxychlorination of (4-Cyclopropylpyrimidin-2-yl)methanol

Reagents:

  • Precursor: (4-Cyclopropylpyrimidin-2-yl)methanol (1.0 eq)

  • Chlorinating Agent: Thionyl Chloride (

    
    ) (1.5–2.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ) (Anhydrous)
    
  • Catalyst (Optional): DMF (0.05 eq)

Step-by-Step Procedure:

  • Preparation: Dissolve (4-cyclopropylpyrimidin-2-yl)methanol in anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ). Cool the solution to 0°C.
  • Addition: Add

    
     dropwise over 15 minutes. Maintain temperature < 5°C to prevent side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (Note: Product may streak; look for disappearance of alcohol).

  • Workup:

    • Option A (Isolation): Concentrate the solvent in vacuo at low temperature (< 30°C). The residue is the hydrochloride salt of the product.

    • Option B (Telescoping): If used for a subsequent nucleophilic substitution (e.g., with an amine), use the crude DCM solution directly after removing excess

      
       via azeotropic distillation with toluene.
      
  • Storage: Use immediately. If storage is necessary, keep as a solid HCl salt at -20°C under Argon.

Synthetic Pathway Diagram

SynthesisPathway Precursor (4-Cyclopropylpyrimidin-2-yl)methanol (CAS 1240725-49-8) Reagent SOCl2 / DCM 0°C to RT Precursor->Reagent Intermediate Chlorosulfite Intermediate Reagent->Intermediate Activation Product This compound (Target: C8H9ClN2) Intermediate->Product -SO2, -HCl Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Caption: Synthesis of this compound via deoxychlorination of the alcohol precursor.

Reactivity & Applications

The 2-chloromethyl group is a potent electrophile. The electron-withdrawing nature of the pyrimidine ring (specifically the nitrogen atoms at positions 1 and 3) enhances the leaving group ability of the chloride, making this compound excellent for


 reactions.
Key Transformations
  • Amination: Reaction with primary/secondary amines to form 2-(aminomethyl)pyrimidines . This is a common motif in kinase inhibitors (e.g., targeting CDK or JAK pathways).

  • Etherification: Reaction with alkoxides or phenoxides to form ether linkages.

  • C-C Bond Formation: Reaction with malonates or enolates for chain extension.

Stability & Handling Hazards
  • Hydrolysis Risk: The C2-chloromethyl group hydrolyzes rapidly in the presence of moisture to revert to the alcohol or form dimeric ethers.

  • Polymerization: Can self-alkylate intermolecularly (N-alkylation) if stored as a free base in concentrated solution.

  • Safety: Potent alkylating agent. Handle in a fume hood. Causes severe skin burns and eye damage.

Application Workflow Diagram

Reactivity Core This compound Amination Reaction w/ Amines (HNR2) (SN2 Mechanism) Core->Amination Etherification Reaction w/ Alcohols (ROH) (Base Catalyzed) Core->Etherification Hydrolysis Hydrolysis (H2O) (Degradation) Core->Hydrolysis AmineProd Kinase Inhibitor Scaffolds (2-Aminomethyl derivatives) Amination->AmineProd EtherProd Antiviral Intermediates (Ether linkages) Etherification->EtherProd AlcoholProd Reversion to Alcohol (Impurity) Hydrolysis->AlcoholProd

Caption: Downstream utility of the chloromethyl intermediate in drug discovery workflows.

References

  • PubChem. (2025). Pyrimidine Derivatives and Chlorination Methodologies. National Library of Medicine. Retrieved from [Link]

  • Vandamme, M., et al. (2020). Synthesis of Functionalized Pyrimidines via Chloromethyl Intermediates. Journal of Heterocyclic Chemistry. (General reference for chloromethyl pyrimidine reactivity).

An In-depth Technical Guide to the Reactivity Profile of Chloromethyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chloromethyl pyrimidine derivatives are highly valued electrophilic building blocks in medicinal chemistry, enabling the strategic installation of the pyrimidine motif—a privileged scaffold—into a diverse array of molecular architectures.[1] This guide provides an in-depth exploration of the reactivity profile of these intermediates, with a primary focus on their behavior in nucleophilic substitution reactions. We will dissect the underlying electronic and steric factors governing their reactivity, provide field-proven experimental protocols, and illustrate their application in the synthesis of biologically active compounds, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic utility of chloromethyl pyrimidines.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of natural nucleobases and a multitude of FDA-approved therapeutic agents.[2][3] Its remarkable versatility stems from its ability to engage in multiple hydrogen bonding patterns and serve as a rigid scaffold for presenting diverse pharmacophoric elements. In recent decades, pyrimidine derivatives have gained prominence as potent inhibitors of protein kinases, a class of enzymes whose dysregulation is a hallmark of cancer and other diseases.[4][5] The pyrimidine core is adept at mimicking the purine ring of ATP, enabling competitive inhibition at the enzyme's active site.[6] Consequently, synthetic intermediates that allow for the facile and controlled elaboration of the pyrimidine scaffold are of paramount importance to drug discovery programs.

The Chloromethyl Pyrimidine Moiety: A Versatile Electrophilic Hub

The synthetic utility of chloromethyl pyrimidine derivatives lies in the reactive chloromethyl group attached to the heterocyclic ring.[1] This group functions as a potent electrophile, analogous to a benzylic halide. The core reactivity is dominated by nucleophilic substitution at the methylene carbon.

Key Physicochemical Features:

  • Electrophilicity: The carbon atom of the chloromethyl group is highly electrophilic. This is a direct consequence of both the inductive effect of the adjacent chlorine atom and, more significantly, the strong electron-withdrawing nature of the diazine (pyrimidine) ring.[7] This enhanced electrophilicity makes the carbon highly susceptible to attack by a wide range of nucleophiles.[8]

  • Benzylic-like Reactivity: The -CH₂Cl group attached to the pyrimidine ring exhibits reactivity similar to that of a benzylic halide. Primary benzylic halides are known to readily undergo SN2 reactions.[9] The pyrimidine ring, through its electronic influence, facilitates the displacement of the chloride leaving group.

Synthesis of Chloromethyl Pyrimidine Derivatives

The most common and direct method for synthesizing chloromethyl pyrimidines is through the chlorination of the corresponding hydroxymethyl pyrimidine precursor. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are typically employed for this transformation.[4][10]

Representative Synthetic Protocol: 2-Chloro-4-(chloromethyl)pyrimidine

A common starting material for more complex derivatives is (2-chloropyrimidin-4-yl)methanol. The conversion to the dichlorinated product proceeds as follows:

  • To a stirred solution of (2-chloropyrimidin-4-yl)methanol (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM), add thionyl chloride (1.0-1.2 eq.) dropwise at room temperature.[11]

  • Stir the reaction mixture at room temperature overnight.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride, yielding the crude 2-chloro-4-(chloromethyl)pyrimidine, which can be used directly or purified by chromatography.[11]

Causality Behind Experimental Choices:

  • Anhydrous Solvent: DCM is used to prevent the hydrolysis of the highly reactive thionyl chloride.

  • Thionyl Chloride: SOCl₂ is an effective chlorinating agent that produces gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying the workup.[12]

Core Reactivity Profile: A Mechanistic Deep Dive

The principal reaction pathway for chloromethyl pyrimidines is the bimolecular nucleophilic substitution (SN2) reaction.[7] This involves a single, concerted step where the nucleophile attacks the electrophilic methylene carbon from the backside, leading to the displacement of the chloride ion.[9]

The SN2 Mechanism and Influencing Factors

The rate and success of the SN2 reaction are governed by several critical factors:[13][14]

  • Substrate Structure: Chloromethyl pyrimidines are primary halides, which are ideal substrates for SN2 reactions due to minimal steric hindrance around the reaction center.[13]

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.[15] Negatively charged nucleophiles (e.g., RO⁻, RS⁻, R₂N⁻) are generally more potent than their neutral counterparts (e.g., ROH, RSH, R₂NH).[16]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are preferred.[13] These solvents solvate the counter-ion of the nucleophile but do not form a tight "cage" around the nucleophile itself, leaving it highly reactive.[14]

  • Leaving Group: Chloride is a good leaving group as its conjugate acid, HCl, is strong, meaning the chloride anion is stable.[16]

  • Base: In reactions involving acidic nucleophiles (e.g., phenols, thiols, or amine hydrochlorides), a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) is required to neutralize the generated HCl or deprotonate the nucleophile, driving the reaction to completion.[7][17]

G cluster_reactants Reactants cluster_transition Transition State (SN2) cluster_products Products Pyr_CH2Cl Chloromethyl Pyrimidine TS [Nu---CH₂(Pyr)---Cl]⁻ Pyr_CH2Cl->TS Backside Attack Nu Nucleophile (e.g., R-NH₂) Nu->TS Pyr_CH2Nu Substituted Pyrimidine TS->Pyr_CH2Nu Bond Formation Cl_ion Chloride Ion (Cl⁻) TS->Cl_ion Leaving Group Departure

Caption: General SN2 mechanism on a chloromethyl pyrimidine.

Common Transformations & Applications

Chloromethyl pyrimidines react with a wide variety of nucleophiles to form stable C-N, C-O, and C-S bonds, providing access to large libraries of compounds for structure-activity relationship (SAR) studies.[5][10]

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile (Type)Product TypeTypical ConditionsApplication Insight
Primary/Secondary AmineAminomethyl-pyrimidineK₂CO₃ or Et₃N, DMF/MeCN, RT to 60°CCore reaction for building kinase inhibitors and other bioactive molecules.[7]
Phenol / Alcohol(Aryloxy/Alkoxy)methyl-pyrimidineK₂CO₃ or NaH, DMF, 60-80°CIntroduction of ether linkages, often found in various therapeutic agents.[11]
Thiol / Thiophenol(Alkyl/Arylthio)methyl-pyrimidineK₂CO₃ or Cs₂CO₃, MeCN, RTSynthesis of sulfur-containing analogues for SAR exploration.
Azide (e.g., NaN₃)Azidomethyl-pyrimidineNaN₃, DMF, RTIntermediate for reduction to primary amines or for click chemistry.

Case Study: Synthesis of Pyrimidine-Based Kinase Inhibitors

The development of novel Aurora and Polo-like kinase inhibitors often involves the pyrimidine scaffold.[2][3] Chloromethyl pyrimidines are key intermediates in synthesizing libraries of these inhibitors. For example, a common synthetic strategy involves coupling a chloromethyl pyrimidine with a substituted amine or aniline, which is a crucial fragment for binding in the kinase hinge region.[18][19]

Experimental Protocol: Synthesis of a 2-((Phenylamino)methyl)pyrimidine Derivative

This protocol provides a self-validating system for a typical SN2 reaction.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.), anhydrous potassium carbonate (2.2 eq.), and anhydrous DMF.

  • Reactant Addition: Add the desired aniline derivative (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to 60°C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LC-MS to confirm the consumption of starting material and the formation of the product.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). The use of water precipitates inorganic salts and the organic solvent extracts the desired product.

  • Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude residue by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

G start Start setup 1. Reaction Setup (Flask, Reagents, Solvent) start->setup reaction 2. Heating & Stirring (e.g., 60°C, 12h) setup->reaction monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Workup & Extraction monitoring->workup Complete purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS) purify->characterize end End (Pure Product) characterize->end

Caption: Experimental workflow for synthesis and validation.

Troubleshooting & Potential Side Reactions

While SN2 reactions are generally robust, certain issues can arise:

  • Low Reactivity: If a weak nucleophile is used, the reaction may be sluggish. Increasing the temperature, using a stronger base, or switching to a more polar aprotic solvent like DMSO can enhance the rate.[17]

  • Competing SNAr: Under harsh conditions (high temperatures, very strong nucleophiles), nucleophilic aromatic substitution (SNAr) can occur, where a nucleophile displaces a substituent (like a chloro group) directly on the pyrimidine ring.[17][20] This is generally less favorable than substitution at the chloromethyl position but should be considered.

  • Base Competition: If a nucleophilic base (e.g., an amine base with a weak primary nucleophile) is used in excess, it may compete with the intended nucleophile, leading to undesired byproducts.[17] Using a non-nucleophilic, hindered base like DIPEA or an inorganic base like K₂CO₃ mitigates this risk.

Conclusion & Future Outlook

Chloromethyl pyrimidine derivatives are indispensable tools in the arsenal of the medicinal chemist. Their reactivity is primarily governed by a predictable SN2 mechanism, making them reliable electrophilic partners for a vast array of nucleophiles.[7] A thorough understanding of the factors influencing this reactivity—substrate, nucleophile, solvent, and base—is crucial for designing efficient and high-yielding synthetic routes. As the demand for novel, highly specific kinase inhibitors and other targeted therapies continues to grow, the strategic application of chloromethyl pyrimidines will undoubtedly play a pivotal role in the discovery and development of next-generation medicines.

References

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

  • ResearchGate. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available from: [Link]

  • ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]

  • NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. Available from: [Link]

  • askIITians. What factors affect the SN2 reaction rate? Available from: [Link]

  • Khan Academy. Reactions at the benzylic position. Available from: [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

  • PSIBERG. Factors affecting rate of SN2 reactions. Available from: [Link]

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Available from: [Link]

  • Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. Available from: [Link]

  • BYJU'S. Nucleophilic aromatic substitution. Available from: [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Available from: [Link]

Sources

Pharmacological Significance of Cyclopropyl Groups in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of the Triangle

In modern medicinal chemistry, the cyclopropyl group (CP) is far more than a simple spacer or hydrophobic bulk. It represents a "privileged motif" capable of fundamentally altering the pharmacological destiny of a pyrimidine scaffold. This guide explores the strategic integration of cyclopropyl rings into pyrimidine-based drugs, moving beyond basic bioisosterism to examine the electronic, conformational, and metabolic advantages that drive potency and patentability.

The core thesis of this guide is that the cyclopropyl group acts as a "Metabolic Deflector" and a "Conformational Lock." By replacing standard alkyl groups (isopropyl, tert-butyl) with a cyclopropyl moiety, medicinal chemists can lower lipophilicity (


), increase metabolic stability against CYP450 oxidation, and rigidly orient vectors for optimal receptor binding.

Part 1: Physicochemical & Electronic Core

The "Banana Bond" Effect and -Aromaticity

Unlike acyclic alkyl groups, the cyclopropyl ring possesses significant


 character (approx. 32% 

-character in C-H bonds vs. 25% in alkanes). This results in:
  • Shorter, Stronger C-H Bonds: The C-H bond dissociation energy (BDE) is ~106 kcal/mol (vs. ~98 kcal/mol for secondary acyclic carbons). This makes the ring highly resistant to Hydrogen Atom Transfer (HAT), the rate-limiting step in CYP450-mediated hydroxylation.

  • Electronic Donation: The curved "banana bonds" (Walsh orbitals) allow the cyclopropyl ring to act as a

    
    -electron donor, capable of stabilizing adjacent positive charges or interacting with aromatic systems (e.g., the pyrimidine ring) via conjugation.
    
Bioisosterism: Cyclopropyl vs. Isopropyl

The cyclopropyl group is the premier bioisostere for the isopropyl group. While they share similar van der Waals volumes, their electronic profiles diverge significantly.

PropertyIsopropyl Group (

)
Cyclopropyl Group (

)
Pharmacological Impact
Hybridization

Pseudo-

/


can conjugate with pyrimidine

-systems.
Metabolic Liability High (Tertiary C-H abstraction)Low (Strong C-H bonds)

extends

by blocking metabolic hotspots.
Conformation Rotatable (Flexible)Rigid (Fixed vectors)

reduces entropic penalty upon binding.
Lipophilicity (

)
+1.53+1.14

improves solubility and lowers promiscuous binding.

Part 2: Pharmacological Case Study – Ticagrelor

The most authoritative example of a cyclopropyl-pyrimidine scaffold is Ticagrelor (Brilinta) , a P2Y12 platelet inhibitor. Unlike thienopyridines (e.g., clopidogrel) which are prodrugs, Ticagrelor is an active drug featuring a triazolo[4,5-d]pyrimidine core substituted with a trans-cyclopropylamine.

The Conformational Lock Mechanism

In Ticagrelor, the cyclopropyl amine is not just a linker; it is a structural key.

  • Vector Orientation: The rigid cyclopropyl ring orients the 3,4-difluorophenyl group into a specific hydrophobic pocket of the P2Y12 receptor.

  • Activity Cliff: Replacing the cyclopropyl linker with an ethyl or propyl linker results in a dramatic loss of potency (>50-fold). The "lock" provided by the ring strain prevents the phenyl group from collapsing onto the pyrimidine core, maintaining the bioactive "L-shape" conformation.

Visualization of the Pharmacophore

The following diagram illustrates the critical interactions governed by the cyclopropyl-pyrimidine architecture in Ticagrelor.

Ticagrelor_Pharmacophore Pyrimidine Triazolo[4,5-d]pyrimidine Core Cyclopropyl Cyclopropyl (Conformational Lock) Pyrimidine->Cyclopropyl Attached via N7-Amine Phenyl 3,4-Difluorophenyl (Hydrophobic Pocket) Cyclopropyl->Phenyl Rigid Vector Orientation Receptor P2Y12 Receptor (Binding Site) Phenyl->Receptor Pi-Pi / Hydrophobic Interaction Metabolism CYP3A4/5 (Metabolic Attack) Metabolism->Pyrimidine N-Dealkylation (Active Metabolite) Metabolism->Cyclopropyl Blocked (High BDE)

Caption: Pharmacophore analysis of Ticagrelor showing the cyclopropyl group as a rigid linker that orients the phenyl ring while resisting direct oxidative metabolism.

Part 3: Synthetic Architecture

Creating cyclopropyl-pyrimidine scaffolds requires specific methodologies to preserve the strained ring. The two dominant strategies are Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Cross-Coupling .
Method A: Nucleophilic Aromatic Substitution ( )

This is the industrial route for Ticagrelor. It relies on the electron-deficient nature of the pyrimidine ring (enhanced by the nitro or triazole group) to facilitate attack by a cyclopropylamine nucleophile.

Mechanism:

  • Activation: A 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine intermediate is used.[1][2] The nitro group strongly activates the C-4/C-6 positions.[1]

  • Substitution: The cyclopropylamine acts as the nucleophile, displacing the chloride.

  • Regioselectivity: Controlled by steric bulk and solvent polarity.

Method B: Suzuki-Miyaura Coupling

Used when attaching the cyclopropyl ring directly to the pyrimidine carbon (C-Cyclopropyl) rather than through a nitrogen linker.

  • Reagents: Cyclopropylboronic acid (or MIDA boronate) + Chloropyrimidine.

  • Catalyst:

    
     / Tricyclohexylphosphine (
    
    
    
    ) or
    
    
    .
  • Challenge: Cyclopropylboronic acids can be unstable (protodeboronation). Using potassium cyclopropyl trifluoroborates improves stability.

Part 4: Experimental Protocols

Protocol 1: Synthesis of N-Cyclopropyl-Pyrimidine via

Objective: To synthesize a Ticagrelor intermediate analogue by coupling a functionalized cyclopropylamine to a chloropyrimidine core.

Materials:

  • 4,6-Dichloro-5-nitropyrimidine (1.0 eq)

  • trans-2-Phenylcyclopropylamine hydrochloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Base Addition: Add DIPEA (25 mmol) dropwise to the solution. The solution may darken slightly.

  • Nucleophile Addition: Slowly add trans-2-phenylcyclopropylamine hydrochloride (11 mmol) portion-wise over 15 minutes. Note: Slow addition prevents the formation of the bis-substituted byproduct.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product spot (

    
    ) should appear as the starting material disappears.
    
  • Work-up: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (

    
    , gradient 0-20% EtOAc in Hexanes) to yield the yellow crystalline solid.
    
Protocol 2: Comparative Microsomal Stability Assay

Objective: To quantify the "Metabolic Deflector" effect by comparing the Intrinsic Clearance (


) of an Isopropyl-Pyrimidine vs. a Cyclopropyl-Pyrimidine.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compounds: Isopropyl-analogue (Compound A) and Cyclopropyl-analogue (Compound B).

Workflow:

  • Incubation: Prepare a 0.5 mg/mL microsomal suspension in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add Test Compound (final conc. 1

    
    ) and NADPH regenerating system to initiate the reaction.
    
  • Sampling: Aliquot 50

    
     samples at 
    
    
    
    minutes.
  • Quenching: Immediately dispense aliquots into 150

    
     ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
    
    
    

Expected Results: | Compound | Substituent |


 (min) | 

(

) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | A | Isopropyl | 18 | 77.0 | Rapid hydroxylation of tertiary C-H. | | B | Cyclopropyl | >120 | <11.5 | High Stability. C-H abstraction blocked. |

Part 5: Synthetic Pathway Visualization

The following diagram details the


 pathway used in the synthesis of Ticagrelor-like scaffolds, highlighting the critical regioselectivity step.

Synthesis_Pathway SM 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (Electrophile) Intermediate Tetrahedral Intermediate (Meisenheimer Complex) SM->Intermediate Nucleophilic Attack Amine trans-Cyclopropylamine Derivative (Nucleophile) Amine->Intermediate Base DIPEA / EtOH 0°C -> RT Base->Intermediate Product 4-Amino-6-chloro-pyrimidine (Regioselective Product) Intermediate->Product Elimination of Cl- Byproduct Bis-substituted impurity (Avoided by Temp Control) Intermediate->Byproduct Over-reaction (>RT)

Caption:


 pathway for coupling cyclopropylamines to pyrimidines. Kinetic control (0°C) is essential to prevent bis-substitution.

References

  • Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry.[4]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. (Discusses comparative properties of small rings including cyclopropyl). Angewandte Chemie International Edition.

  • Barnes, K., et al. (2014). Metabolism of the Cyclopropyl Group: Implications for Drug Design.[3][5] Current Drug Metabolism.

  • Goffin, E., et al. (2020).[6] Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity.[6] European Journal of Medicinal Chemistry.[6]

Sources

Isomeric Divergence: A Technical Guide to 2- and 4-Chloromethyl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: 2-Chloromethyl vs. 4-Chloromethyl Pyrimidine Isomers Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In medicinal chemistry, the pyrimidine pharmacophore is ubiquitous, serving as a bio-isostere for pyridine and phenyl rings in kinase inhibitors and antiviral agents. However, the introduction of a chloromethyl electrophile at the 2-position versus the 4-position creates two distinct chemical entities with vastly different stability profiles and synthetic demands.

This guide analyzes the 2-chloromethylpyrimidine (2-CMP) and 4-chloromethylpyrimidine (4-CMP) isomers. While both serve as potent alkylating agents for


 derivatization, 2-CMP  exhibits significant hydrolytic instability and self-reactivity due to the unique electronic environment flanked by two ring nitrogens. Conversely, 4-CMP  offers a more robust profile but requires distinct synthetic strategies. This document provides the theoretical basis, operational protocols, and safety frameworks required to handle these isomers effectively.

Electronic Structure & Reactivity Theory

The reactivity difference between 2-CMP and 4-CMP is governed by the placement of the chloromethyl group relative to the electronegative nitrogen atoms in the aromatic ring.

The 2-Position: The "Electron Deficient" Trap
  • Inductive Effect (-I): The C2 position is flanked by two nitrogen atoms. Both exert a strong electron-withdrawing inductive effect. This renders the exocyclic methylene carbon (

    
    ) highly electropositive.
    
  • Reactivity: The C-Cl bond is exceptionally labile. The high electrophilicity facilitates rapid

    
     reactions with nucleophiles (amines, thiols).
    
  • Instability Mechanism: The free base of 2-CMP is prone to intermolecular self-quaternization . The ring nitrogen of one molecule attacks the highly reactive methylene of another, leading to insoluble polymers. Additionally, the electron deficiency makes the carbon highly susceptible to nucleophilic attack by water (hydrolysis) to form the hydroxymethyl derivative.

The 4-Position: Balanced Reactivity
  • Inductive Effect: The C4 position is adjacent to only one nitrogen. The electron withdrawal is significant but less intense than at the C2 position.

  • Stability: While still an alkylating agent, 4-CMP is kinetically more stable. The barrier to hydrolysis is higher, and the tendency for self-alkylation is reduced compared to the 2-isomer.

Visualization: Reactivity & Stability Logic

G cluster_2 2-Chloromethylpyrimidine (2-CMP) cluster_4 4-Chloromethylpyrimidine (4-CMP) C2_Struct Structure: 2-Position (Flanked by 2 Nitrogens) C2_Elec Electronic Effect: Strong -I from 2 N atoms C2_Struct->C2_Elec C2_Result Outcome: Hyper-Electrophilic High Instability C2_Elec->C2_Result C4_Result Outcome: Balanced Reactivity Moderate Stability C2_Result->C4_Result 2-CMP degrades 10x faster as free base C4_Struct Structure: 4-Position (Flanked by 1 Nitrogen) C4_Elec Electronic Effect: Moderate -I from 1 N atom C4_Struct->C4_Elec C4_Elec->C4_Result

Figure 1: Comparative electronic logic driving the stability profiles of 2-CMP and 4-CMP.

Synthetic Pathways

Direct radical chlorination (using NCS/UV) of methylpyrimidines is often non-selective, leading to ring chlorination or polychlorination. Therefore, the Alcohol-to-Chloride conversion is the industry standard for high-purity synthesis.

Synthesis of 2-Chloromethylpyrimidine (The N-Oxide Route)

Because 2-methylpyrimidine is difficult to oxidize directly to the aldehyde/acid, a Boekelheide rearrangement strategy is often employed.

  • N-Oxidation: 2-Methylpyrimidine

    
     2-Methylpyrimidine N-oxide.[1][2]
    
  • Rearrangement: N-oxide

    
     2-Acetoxymethylpyrimidine.
    
  • Hydrolysis: Acetate

    
     2-Hydroxymethylpyrimidine.
    
  • Chlorination: Alcohol

    
    2-Chloromethylpyrimidine HCl .
    
Synthesis of 4-Chloromethylpyrimidine (The Oxidation/Reduction Route)

The 4-methyl group is more amenable to direct oxidation.

  • Oxidation: 4-Methylpyrimidine

    
     Pyrimidine-4-carboxylic acid.
    
  • Esterification: Acid

    
     Methyl ester.
    
  • Reduction: Ester

    
     4-Hydroxymethylpyrimidine.
    
  • Chlorination: Alcohol

    
    4-Chloromethylpyrimidine HCl .
    
Visualization: Synthetic Workflows

Synthesis cluster_2CMP 2-CMP Synthesis (Boekelheide Strategy) cluster_4CMP 4-CMP Synthesis (Redox Strategy) Start2 2-Methyl pyrimidine Oxide N-Oxide Start2->Oxide H2O2 Acetate 2-Acetoxymethyl Oxide->Acetate Ac2O (Rearrangement) Alcohol2 2-Hydroxymethyl pyrimidine Acetate->Alcohol2 Hydrolysis Final2 2-CMP (HCl Salt) Alcohol2->Final2 SOCl2 (Chlorination) Start4 4-Methyl pyrimidine Acid4 4-Carboxylic Acid Start4->Acid4 KMnO4 Ester4 Methyl Ester Acid4->Ester4 MeOH/H+ Alcohol4 4-Hydroxymethyl pyrimidine Ester4->Alcohol4 NaBH4 Final4 4-CMP (HCl Salt) Alcohol4->Final4 SOCl2

Figure 2: Distinct synthetic lineages for 2- and 4-chloromethyl pyrimidines.

Stability & Handling Protocols (Critical)

This is the most vital operational section. Treating 2-CMP like a standard benzyl chloride will lead to decomposition and failed batches.

The "Free Base" Trap
  • 2-CMP: The free base is an oil that degrades rapidly at room temperature (turning into a black tar/polymer). NEVER store the free base. Always isolate and store as the Hydrochloride (HCl) salt .

  • 4-CMP: The free base is moderately stable but should still be stored cold. The HCl salt is preferred for long-term storage.

Storage Conditions
Parameter2-Chloromethylpyrimidine4-Chloromethylpyrimidine
Preferred Form HCl Salt (Solid) HCl Salt (Solid)
Temperature -20°C (Strict)2°C to 8°C (Acceptable)
Atmosphere Argon/Nitrogen (Hygroscopic)Dry atmosphere
Solvent Stability Unstable in MeOH/EtOH (Solvolysis)Moderate in alcohols
Shelf Life < 3 months (if not HCl salt)6-12 months

Experimental Protocols

Protocol A: Synthesis of 2-Chloromethylpyrimidine Hydrochloride

Rationale: Uses Thionyl Chloride (


) to convert the alcohol.[2][3][4][5] The HCl gas generated converts the product directly to the stable salt form.

Materials:

  • 2-Hydroxymethylpyrimidine (1.0 eq)[3]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a 250mL Round Bottom Flask (RBF). Purge with Nitrogen.[6]

  • Dissolution: Dissolve 2-hydroxymethylpyrimidine in anhydrous DCM (

    
    ). Cool to 
    
    
    
    in an ice bath.
  • Addition: Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     dropwise via an addition funnel over 30 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Note: The chloride may streak; look for disappearance of alcohol).

  • Isolation (Critical):

    • Do NOT perform an aqueous workup (water triggers hydrolysis).

    • Concentrate the reaction mixture under reduced pressure to

      
       volume.
      
    • Add anhydrous Diethyl Ether (

      
      ) to precipitate the hydrochloride salt.
      
    • Filter the off-white solid under Nitrogen.

  • Drying: Dry under high vacuum for 4 hours. Store immediately at

    
    .
    
Protocol B: General Coupling (Nucleophilic Substitution)

Rationale: Since the starting material is an HCl salt, an extra equivalent of base is required to liberate the reactive species in situ.

Procedure:

  • Dissolve the nucleophile (e.g., amine, 1.1 eq) and DIPEA (3.0 eq) in anhydrous Acetonitrile or DMF.

  • Cool to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[3][5]
    
  • Add 2-Chloromethylpyrimidine HCl (1.0 eq) portion-wise. Adding solid to solution prevents transient high concentrations of the free base.

  • Allow to warm to RT. Stir until conversion is complete (LCMS monitoring).

  • Workup: Standard aqueous extraction.

References

  • BenchChem Technical Repository. (2025).[3][5][7][8][9] Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from BenchChem.[3][4][5][6][7][8][9][10][11][12]

  • Google Patents. (2015). CN104974077A: Synthetic method of 2-chloromethylpyridine hydrochloride.[1][2] (Analogous chemistry for pyrimidine series).

  • Google Patents. (2015). CN105085378A: Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on diazine reactivity and inductive effects).
  • ChemicalBook. (2024). 2-Chloro-4-(chloromethyl)pyrimidine synthesis protocols.

Sources

Methodological & Application

Application Notes and Protocols for C-N Coupling Reactions Involving 2-(Chloromethyl)-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Amino-4-cyclopropylpyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a cyclopropyl group, a motif increasingly utilized in modern drug design, can enhance metabolic stability, modulate physicochemical properties such as lipophilicity, and provide conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[3] Consequently, the 2-amino-4-cyclopropylpyrimidine moiety is a highly sought-after structural motif in the development of novel therapeutics, particularly kinase inhibitors.[4]

This guide provides a detailed technical overview and actionable protocols for the construction of C-N bonds utilizing 2-(chloromethyl)-4-cyclopropylpyrimidine as a key electrophilic building block. We will delve into the mechanistic underpinnings of palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation, offering insights into the rational selection of catalysts, ligands, and reaction conditions to empower researchers in the synthesis of diverse libraries of 2-(aminomethyl)-4-cyclopropylpyrimidine derivatives.

Core Concepts in C-N Coupling with this compound

The primary reactive site of this compound is the benzylic-like carbon of the chloromethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic attack.[4] While direct SN2 displacement with amines is possible, transition metal-catalyzed cross-coupling reactions offer a broader substrate scope, greater functional group tolerance, and often proceed under milder conditions.

The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[5] The reaction involves the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide (or pseudohalide). The catalytic cycle, in a simplified view, involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[6]

Diagram 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (R-X) PdII L-Pd(II)(R)(X) Pd0->PdII OxAdd->PdII + R-Cl AmineCoord Amine Coordination (R'-NH2) PdAmine [L-Pd(II)(R)(NH2R')]+X- PdII->PdAmine AmineCoord->PdAmine + Amine Deprotonation Deprotonation (-Base-H+) PdAmido L-Pd(II)(R)(NHR') PdAmine->PdAmido Deprotonation->PdAmido - Base-H+ PdAmido->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Product (R-NHR') RedElim->Product

A simplified representation of the key steps in the Buchwald-Hartwig amination cycle.

Key Experimental Parameters for Buchwald-Hartwig Amination: A Deeper Look

The success of a Buchwald-Hartwig amination hinges on the careful selection of several key components:

ParameterKey Considerations & RationaleRecommended Starting Points for this compound
Palladium Precatalyst Pd(0) sources like Pd₂(dba)₃ or Pd(dba)₂ are common, but Pd(II) sources such as Pd(OAc)₂ are often more air-stable and are reduced in situ to the active Pd(0) species.[7]Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
Ligand Bulky, electron-rich phosphine ligands are crucial. They facilitate oxidative addition and promote the final reductive elimination step.[5][8] For less reactive chlorides, more sophisticated biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary.Xantphos, BINAP, or more advanced biarylphosphine ligands like BrettPhos for challenging couplings.[7]
Base A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. The choice of base can significantly impact the reaction rate and substrate compatibility.[9]Sodium tert-butoxide (NaOt-Bu) is a common strong base. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[7]
Solvent Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene and dioxane are frequently used.[9]Toluene or 1,4-Dioxane.
Temperature Reactions are typically heated to between 80-110 °C to drive the catalytic cycle.[9]80-110 °C
The Copper-Catalyzed Ullmann Condensation

An older but still valuable method for C-N bond formation is the Ullmann condensation.[10] Traditionally, this reaction requires harsh conditions (high temperatures and stoichiometric copper), but modern protocols often use catalytic amounts of a copper(I) salt with a ligand, such as a diamine, to facilitate the coupling at lower temperatures.[11] The mechanism is thought to involve the formation of a copper(I)-amido species which then reacts with the aryl halide. While often requiring higher temperatures than palladium-catalyzed methods, the Ullmann condensation can be a useful alternative, particularly for certain substrate combinations where palladium catalysis may be problematic.

Potential Challenges and Troubleshooting

When working with 2-(chloromethyl)pyrimidine derivatives, several side reactions can occur:

  • Hydrolysis: The presence of water can lead to the formation of the corresponding 2-(hydroxymethyl)-4-cyclopropylpyrimidine.[9] Ensuring anhydrous conditions is critical.

  • Homocoupling: Homocoupling of the amine or the electrophile can occur, though this is less common with modern catalyst systems.

  • Double Amination: If the amine nucleophile is highly reactive or if there are other leaving groups on the pyrimidine ring, double substitution may be observed.[9]

  • Catalyst Deactivation: The formation of palladium black is an indicator of catalyst decomposition, which can lead to incomplete conversion and a complex mixture of byproducts.[9]

Diagram 2: Troubleshooting Low Yields in C-N Coupling Reactions

Troubleshooting_CN_Coupling Start Low Yield or No Reaction CheckInert Verify Inert Atmosphere (Ar or N2) Start->CheckInert CheckReagents Assess Reagent Purity (Amine, Solvent, Base) Start->CheckReagents OptimizeCatalyst Screen Catalyst System (Pd Source & Ligand) Start->OptimizeCatalyst OptimizeBase Screen Base (e.g., NaOtBu, K3PO4, Cs2CO3) Start->OptimizeBase OptimizeTemp Adjust Temperature Start->OptimizeTemp CheckSideProducts Analyze Side Products (TLC, LC-MS) Start->CheckSideProducts Hydrolysis Hydrolysis Product Observed? (2-hydroxymethyl derivative) CheckSideProducts->Hydrolysis Decomposition Catalyst Decomposition? (Palladium Black) CheckSideProducts->Decomposition UseDry Use Anhydrous Solvents/Reagents Hydrolysis->UseDry Yes ChangeLigand Use More Robust Ligand Decomposition->ChangeLigand Yes

A logical workflow for troubleshooting common issues in C-N coupling reactions.

Detailed Experimental Protocols

Note: These protocols are general starting points and may require optimization for specific amine substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Buchwald-Hartwig Amination of this compound with a Primary Amine

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv, 1-2 mol%)

  • Xantphos (0.02-0.04 equiv, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the primary amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann-type Condensation of this compound with an Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv, 20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a Schlenk tube, add this compound, the aniline derivative, CuI, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add anhydrous, degassed 1,4-dioxane followed by DMEDA via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and filter through celite.

  • Wash the filtrate sequentially with aqueous ammonia solution (to remove copper salts), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The C-N coupling reactions of this compound are powerful tools for the synthesis of medicinally relevant compounds. A thorough understanding of the underlying reaction mechanisms and the role of each reaction component is paramount for successful and reproducible outcomes. The Buchwald-Hartwig amination, with its mild conditions and broad scope, is often the method of choice. However, the Ullmann condensation provides a valuable alternative. By carefully selecting the catalyst, ligand, base, and solvent, and by employing rigorous anhydrous and inert techniques, researchers can efficiently access a wide array of 2-(aminomethyl)-4-cyclopropylpyrimidine derivatives for downstream applications in drug discovery and development.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 205-215. [Link]

  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. (Patent No. EP 2307355 B1). [Link]

  • Google Patents. (2015). Novel amino pyrimidine derivatives.
  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 15(05), 0475-0475. [Link]

  • PubMed. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • National Center for Biotechnology Information. (2013). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PLoS ONE, 8(6), e67903. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules. [Link]

  • Brieflands. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Sciences, 11(2), 11-22. [Link]

  • Semantic Scholar. (2022). Copper-promoted dehydrosulfurative carbon– nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines. Organic & Biomolecular Chemistry, 20(48), 9625-9629. [Link]

  • PubMed Central. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 5, 12. [Link]

  • ResearchGate. (2025). Review of the Patent Literature: Synthesis and Final Forms of Anti-viral Drugs Tecovirimat and Baloxavir Marboxil. [Link]

  • National Center for Biotechnology Information. (2006). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 39(8), 525-535. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

  • ResearchGate. (2007). Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Unstable Chloromethyl Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of unstable chloromethyl pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these reactive molecules. Here, you will find practical, field-proven insights and troubleshooting strategies presented in a direct question-and-answer format to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes chloromethyl pyrimidine intermediates so unstable and difficult to purify?

A1: The primary challenge stems from the high reactivity of the chloromethyl group attached to the electron-deficient pyrimidine ring. This makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] The main degradation pathways include:

  • Hydrolysis: Reaction with water, even trace amounts in solvents or on silica gel, to form the corresponding and more polar 2-(hydroxymethyl)pyrimidine byproduct.[3][4]

  • Reaction with Solvents: Protic solvents like methanol or ethanol can react to form ether byproducts.[4]

  • On-Column Degradation: The acidic nature of standard silica gel can catalyze decomposition or lead to strong binding and streaking of the basic pyrimidine compounds.[5][6]

  • Thermal Degradation: These compounds can be sensitive to heat, leading to decomposition or polymerization, especially during solvent evaporation.[3]

Q2: What are the recommended storage conditions for chloromethyl pyrimidine intermediates?

A2: To maintain the integrity of these reactive compounds, stringent storage conditions are crucial. Long-term storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is recommended to minimize degradation from moisture and heat.[3][7] For short-term transport, shipping at room temperature is generally acceptable.[3] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment.[8][9]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification process.[5][7] When developing a TLC method, use a solvent system that provides good separation between your desired product, any unreacted starting materials, and potential byproducts like the hydrolyzed hydroxymethyl derivative. A common eluent system to start with is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol can be effective.[5] Staining with potassium permanganate can help visualize compounds if they are not UV-active.

Troubleshooting Guide

Problem 1: My compound is degrading on the silica gel column.
  • Symptoms: You observe new, more polar spots on your TLC plates of the collected fractions that were not in the crude mixture. The overall yield is low, and you may isolate the 2-(hydroxymethyl)pyrimidine byproduct.[1][4]

  • Causality: Standard silica gel is acidic due to the presence of silanol groups on its surface. These acidic sites can catalyze the hydrolysis of the chloromethyl group, especially if your solvents are not perfectly anhydrous. The basic pyrimidine ring can also interact strongly with the acidic silica, leading to prolonged contact time and increased degradation.[5][6]

  • Solutions:

    • Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry in your chosen eluent system containing 1-3% triethylamine or another non-nucleophilic base like pyridine.[5][6] Pack the column with this slurry and flush with one to two column volumes of the same solvent system before loading your sample. This neutralizes the acidic sites and minimizes degradation.[6]

    • Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil® as your stationary phase, which are less acidic than silica gel.[5]

    • Minimize On-Column Time: Run the column as quickly as possible (flash chromatography) without sacrificing separation. A well-chosen solvent system that gives an Rf of 0.2-0.3 for your target compound is ideal.[6]

Problem 2: My purified compound shows a new peak in the NMR, suggesting a reaction with the purification solvent.
  • Symptoms: You observe unexpected peaks in your NMR, HPLC, or LC-MS analysis. For instance, if you used methanol in your eluent, you might see a methoxy signal.[4]

  • Causality: Protic solvents, especially alcohols, are nucleophilic and can react with the electrophilic chloromethyl group, leading to the formation of ether byproducts.[4] This is a common issue when trying to elute more polar compounds that require a stronger solvent system.

  • Solutions:

    • Use Aprotic Solvents: Whenever possible, stick to aprotic solvents for your chromatography. Common choices include hexane, ethyl acetate, dichloromethane, and acetone.[7]

    • Solvent Selection Workflow:

      start Start: Crude Product check_solubility Check Solubility in Aprotic Solvents (Hexane, EtOAc, DCM) start->check_solubility is_soluble Is Separation Good on TLC? check_solubility->is_soluble run_column Run Column with Aprotic Solvent System is_soluble->run_column Yes consider_protic Consider Protic Solvent (e.g., MeOH) with Caution is_soluble->consider_protic No end Pure Product run_column->end run_protic Run Column with Minimal Protic Solvent (e.g., DCM/MeOH) consider_protic->run_protic check_reaction Check for Reaction with Solvent run_protic->check_reaction check_reaction->end No Reaction failed Purification Failed: Consider Alternative Method check_reaction->failed Reaction Occurs

      Solvent selection workflow for chromatography.
Problem 3: I have unreacted starting material that is difficult to separate from my product.
  • Symptoms: Your product and the unreacted chloromethyl pyrimidine have very similar polarities, making separation by column chromatography challenging.[5]

  • Causality: Structural similarity often leads to similar chromatographic behavior.

  • Solutions:

    • Quench the Reaction Mixture: Before workup and purification, add a nucleophilic scavenger to the reaction mixture to convert the unreacted electrophilic starting material into a more easily separable byproduct.[5]

      • Aqueous Amines: Dilute aqueous ammonia or a primary/secondary amine (e.g., diethylamine) will react to form a more polar amine derivative.[5]

      • Water/Aqueous Base: Adding water or a dilute aqueous base like sodium bicarbonate will hydrolyze the starting material to the more polar 2-(hydroxymethyl)pyrimidine.[5]

    • Acid-Base Extraction: An extractive work-up can be highly effective. Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Acidic Wash: A wash with dilute acid (e.g., 1M HCl) will protonate basic impurities, pulling them into the aqueous layer.[5]

      • Basic Wash: A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) will remove acidic impurities.[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Neutralized Silica Gel

This protocol is designed for acid-sensitive chloromethyl pyrimidine intermediates.

  • Solvent System Selection:

    • Using TLC, identify a suitable eluent system (e.g., hexane/ethyl acetate) that provides good separation and an Rf value of 0.2-0.3 for the desired compound.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent system containing 1% triethylamine.[5][6]

    • Pack the column with this slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

    • Flush the packed column with 1-2 column volumes of the eluent containing triethylamine.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dry, adsorbed sample onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the prepared solvent system. A gradient elution, gradually increasing the polarity, may be necessary for difficult separations.[6]

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.[7]

Protocol 2: Quench and Extractive Work-up

This protocol is useful for removing unreacted chloromethyl pyrimidine starting material.

  • Quenching:

    • Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • Add a quenching agent, such as a dilute aqueous solution of ammonia or sodium bicarbonate.[5] Stir for 30-60 minutes.

    • Monitor the disappearance of the starting material by TLC.[5]

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • If the reaction was in a water-miscible solvent, add water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).[5]

    • Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water, followed by a brine solution to help remove residual water.[5]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]

    • The resulting crude product should be enriched in your desired compound and can be further purified by chromatography or recrystallization if needed.

Data Summary

Purification MethodAdvantagesDisadvantagesBest For
Flash Chromatography High resolution, applicable to a wide range of compounds.Potential for on-column degradation, can be time-consuming.Separating compounds with different polarities.
Recrystallization Can provide very high purity, scalable.Requires a suitable solvent, potential for product loss in the mother liquor.Purifying solid compounds that are thermally stable.[10][11]
Acid-Base Extraction Quick, good for removing acidic or basic impurities.Compound must be stable to acidic and basic conditions.Initial cleanup of crude reaction mixtures.[5]

Logical Workflow Diagram

start Crude Reaction Mixture check_impurities Analyze Impurity Profile (TLC, NMR of crude) start->check_impurities unreacted_sm Unreacted Starting Material Present check_impurities->unreacted_sm Yes polar_impurities Polar Byproducts (e.g., Hydrolyzed SM) check_impurities->polar_impurities Yes nonpolar_impurities Non-polar Byproducts check_impurities->nonpolar_impurities Yes quench_extract Perform Quench and Acid-Base Extraction unreacted_sm->quench_extract column Flash Column Chromatography polar_impurities->column nonpolar_impurities->column quench_extract->column check_purity Check Purity of Isolated Material column->check_purity recrystallize Consider Recrystallization recrystallize->check_purity end Pure Product check_purity->end Purity >95% repeat_purification Repeat Purification or Use Alternative Method check_purity->repeat_purification Purity <95% repeat_purification->column repeat_purification->recrystallize

Decision workflow for purification strategy.

References

  • An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)pyrimidine Derivatives - Benchchem.
  • Technical Support Center: Purification Strategies for Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
  • An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: A Key Intermediate in Drug Discovery - Benchchem.
  • Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide - Benchchem.
  • Technical Support Center: Reactions with 2-(Chloromethyl)pyrimidine hydrochloride - Benchchem.
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
  • Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents - Benchchem.
  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
  • Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions - Benchchem.
  • An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
  • Highly Reactive Chemicals Hazard Class Standard Operating Procedure.
  • Technical Support Center: Recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem.
  • Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for - Preprints.org.
  • Guidelines for Safe Storage and Handling of Reactive Materials | AIChE.
  • Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem.
  • Special Issue : Extraction, Purification and Application of Bioactive Compounds - MDPI.
  • The Chemistry Blog - How to Safely Handle Reactive Chemicals.

Sources

Troubleshooting low reactivity of 2-(Chloromethyl)-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Logic: The "Why" Before the "How"

Before altering your protocol, you must diagnose the specific mode of failure. "Low reactivity" is often a symptom of three distinct underlying pathologies in pyrimidine chemistry: Protonation Lock , Steric/Electronic Mismatch , or Invisible Decomposition .

Troubleshooting Flowchart

Use this logic gate to determine your next step.

TroubleshootingLogic Start START: Reaction Stalled/Low Yield CheckPurity 1. Check Starting Material Purity (H-NMR/LCMS) Start->CheckPurity IsPure Is it >95% Pure? CheckPurity->IsPure Purify Action: Recrystallize or Purchase Fresh Batch (Hydrolysis Risk) IsPure->Purify No CheckSalt 2. Check Salt Form (Is it HCl salt?) IsPure->CheckSalt Yes IsSalt Yes, HCl Salt CheckSalt->IsSalt Neutralize Action: Add Excess Base (3.0 eq DIPEA/K2CO3) or Free-base first IsSalt->Neutralize Yes CheckCond 3. Check Conditions (Solvent/Catalyst) IsSalt->CheckCond No Neutralize->CheckCond SolventCheck Solvent = Alcohol? CheckCond->SolventCheck SwapSolvent Action: Switch to MeCN or DMF (Avoid Solvolysis) SolventCheck->SwapSolvent Yes AddKI Action: Add Catalytic KI (Finkelstein Activation) SolventCheck->AddKI No

Figure 1: Decision matrix for diagnosing reactivity issues with chloromethylpyrimidines.

Technical Overview: The Molecule's Personality

To troubleshoot effectively, you must understand the competing electronic and steric forces at play in 2-(Chloromethyl)-4-cyclopropylpyrimidine .

A. The Electronic Paradox

The pyrimidine ring is electron-deficient (


-deficient), which theoretically activates the C2-chloromethyl group for nucleophilic attack (

) by stabilizing the transition state. However, this same electron deficiency makes the ring nitrogens basic.
  • The Trap: If your nucleophile is an amine (e.g., piperazine, morpholine) and you do not use enough base, the HCl from the starting material (or generated during reaction) will protonate the nucleophile and the pyrimidine ring.

  • Result: The reaction stalls because your nucleophile is now an ammonium salt (non-reactive) and the electrophile is too soluble in water/polar layers during workup.

B. The Cyclopropyl Factor

The cyclopropyl group at C4 is not just a bystander.

  • Sterics: While C4 is meta-like to C2, the rigid "walnut" shape of the cyclopropyl group can hinder the approach of bulky nucleophiles, requiring higher energy (heat) to overcome the barrier.

  • Stability: The cyclopropyl ring is generally stable to basic nucleophilic substitution conditions. However, it is sensitive to strong acids (ring opening) and oxidative conditions (radical opening). Avoid Lewis acids if possible.

Scenario-Based Troubleshooting (FAQs)

Scenario A: "The starting material is disappearing, but I see a new spot that isn't product."

Diagnosis: You are likely seeing Solvolysis (Hydrolysis/Alcoholysis). Explanation: Chloromethylpyrimidines are highly susceptible to reacting with protic solvents. If you run this in Methanol or Ethanol, the solvent competes with your nucleophile. Solution:

  • Switch Solvent: Use Acetonitrile (MeCN) , DMF , or THF .

  • Dry Solvents: Ensure water content is <0.1%. The chloromethyl group hydrolyzes to the hydroxymethyl derivative rapidly in wet solvents.

Scenario B: "The reaction is stuck at 10-20% conversion after 24 hours."

Diagnosis: The Leaving Group (Chloride) is too "hard" or the nucleophile is too weak. The "Gold Standard" Fix: Finkelstein Activation Add 0.1 – 0.5 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction.

  • Mechanism: The Iodide (

    
    ) is a better nucleophile than your amine and displaces the Chloride to form the transient Iodomethyl  intermediate.
    
  • Benefit: The C-I bond is much weaker than C-Cl, making the Iodomethyl species ~100x more reactive toward your actual nucleophile.

Scenario C: "My yield is low because the product is water-soluble."

Diagnosis: Pyrimidines with amine side chains are often amphiphilic. Solution:

  • Do not wash with strong acid: This protonates the pyrimidine, trapping it in the aqueous layer.

  • Salting Out: Saturate the aqueous layer with NaCl during extraction.

  • Solvent: Use DCM/Isopropanol (3:1) for extraction instead of pure EtOAc.

Optimized Protocol: The "Self-Validating" Method

This protocol is designed to eliminate common failure modes (HCl salt interference, poor leaving group, solvent competition).

Reaction:


 Amination of this compound
ParameterRecommendationRationale
Stoichiometry 1.0 eq Substrate : 1.2 eq NucleophileSlight excess ensures completion.
Base 3.0 eq DIPEA (or

)
CRITICAL: Neutralizes the HCl salt of the starting material AND the HCl generated during substitution.
Catalyst 0.1 eq TBAI or KI In-situ conversion to reactive Iodide (Finkelstein).
Solvent Acetonitrile (MeCN) Polar aprotic. Good solubility, easy workup, no solvolysis risk.
Temperature 60°C - 80°CSufficient energy for

without degrading the cyclopropyl ring.
Step-by-Step Workflow
  • Neutralization (Pre-step): If starting with the HCl salt, suspend 1.0 eq of this compound in MeCN. Add 1.5 eq of DIPEA. Stir for 10 min at RT. Why? Free-basing ensures the substrate is soluble and reactive.

  • Activation: Add 0.1 eq of Potassium Iodide (KI). Stir for 5 min.

  • Addition: Add 1.2 eq of the Amine Nucleophile followed by the remaining 1.5 eq of DIPEA.

  • Reaction: Heat to 60°C. Monitor by LCMS at 1h and 4h.

    • Checkpoint: If reaction is <50% complete at 4h, raise temp to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Sat.

    
      (not water/brine initially, to keep pH basic). Dry over 
    
    
    
    .
Mechanism of Finkelstein Activation

The following diagram illustrates how the catalytic iodide accelerates the pathway.

FinkelsteinMechanism cluster_cycle Catalytic Cycle Substrate R-CH2-Cl (Slow Electrophile) Intermediate R-CH2-I (Fast Electrophile) Substrate->Intermediate Fast Substitution (k1) Iodide I- (Catalyst) Iodide->Intermediate Attacks Product R-CH2-Nu (Final Product) Intermediate->Product Very Fast Substitution (k2 >> k1) Nucleophile Nucleophile (H-Nu) Nucleophile->Product

Figure 2: Catalytic cycle showing the in-situ conversion of the chloromethyl group to the more reactive iodomethyl species.

References

  • BenchChem Technical Support. (2025).[1][2][3] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for diazine reactivity and nucleophilic substitution on electron-deficient rings).
  • ChemicalBook. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis and protocols. Retrieved from

  • MDPI. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (Demonstrates the use of KI/Finkelstein conditions for chloromethyl pyrimidines). Retrieved from

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (Discusses the electronic effects of substituents on pyrimidine substitution). Retrieved from

Sources

Handling moisture sensitivity of 2-(Chloromethyl)-4-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability Guide for 2-(Chloromethyl)-4-cyclopropylpyrimidine

Case ID: #CHL-PYR-002 Status: Resolved Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary: The "Moisture Trap"

You are likely accessing this guide because you have observed inconsistent yields, unexpected polarity shifts on TLC, or the formation of an insoluble precipitate in your stock solution.

This compound is a highly reactive electrophile. Its utility in drug discovery—often as a building block for antiviral or kinase inhibitor scaffolds—relies on the lability of the chloromethyl group. However, this same lability makes it acutely sensitive to moisture. The electron-deficient pyrimidine ring activates the benzylic-like carbon-chlorine bond, facilitating rapid hydrolysis to the alcohol (2-(hydroxymethyl)-4-cyclopropylpyrimidine) and hydrochloric acid. This degradation is often autocatalytic.

This guide provides a self-validating protocol to handle this compound without compromising its integrity.

Part 1: Critical "Do's and Don'ts" (Emergency Triage)

Parameter Strictly Recommended (DO) Critical Failure Points (DON'T)
Storage Form Store as Hydrochloride Salt (if avail.) at -20°C .Do not store as a free base oil for >24h; it polymerizes.
Atmosphere Handle under Argon or Nitrogen (Schlenk/Glovebox).Do not weigh out on an open bench on humid days (>40% RH).
Solvents Use Anhydrous (<50 ppm H₂O) DMF, DMSO, or MeCN.Do not use technical grade solvents or alcohols (MeOH/EtOH).
Neutralization Neutralize in situ with non-nucleophilic base (e.g., DIPEA, K₂CO₃).Do not premix with base and store; use immediately.
Thawing Warm vial to RT in a desiccator before opening.Do not open cold vials; condensation will kill the reagent.

Part 2: Mechanisms of Degradation[1]

To troubleshoot effectively, you must understand how the molecule fails.

Q: Why did my clear solution turn cloudy/yellow? A: You are likely witnessing Hydrolysis or Oligomerization . The pyrimidine ring (especially with the electron-withdrawing nitrogen atoms) makes the methylene carbon highly electrophilic.[1]

  • Hydrolysis: Water attacks the methylene carbon, displacing chloride. This generates HCl, which protonates the pyrimidine nitrogens, making the ring more electron-withdrawing and accelerating further hydrolysis (Autocatalysis).

  • Oligomerization: If stored as a free base, the pyrimidine nitrogen of one molecule can attack the chloromethyl group of another, forming quaternary ammonium salts (insoluble solids).

Visualizing the Degradation Pathway

DegradationPathway Start 2-(Chloromethyl)-4- cyclopropylpyrimidine Transition Transition State (Activated Complex) Start->Transition Nucleophilic Attack Dimer Quaternary Ammonium Dimer/Polymer Start->Dimer Self-Alkylation (If Free Base) Water H₂O (Moisture) Water->Transition Product 2-(Hydroxymethyl)-4- cyclopropylpyrimidine Transition->Product Cl- Displacement HCl HCl (Autocatalyst) Transition->HCl HCl->Start Protonates Ring N (Accelerates Reaction)

Figure 1: Mechanistic pathways for hydrolysis (yellow) and dimerization (grey). Note the feedback loop where HCl accelerates degradation.

Part 3: Validated Handling Protocols

Protocol A: Preparation of Stock Solutions

Use this protocol for biological assays or chemical synthesis.

  • Dry the Glassware: Bake vials/flasks at 120°C for >2 hours. Cool in a desiccator.

  • Solvent Selection: Use anhydrous DMSO or DMF .

    • Validation Step: Add activated 3Å or 4Å molecular sieves to the solvent bottle 24 hours prior to use.

  • Weighing:

    • Ideally, weigh inside a glovebox.

    • Alternatively, use a "weighing funnel" technique under a cone of nitrogen flow.

  • Dissolution:

    • Add solvent to the solid (not vice versa) to minimize local heating.

    • Concentration: Keep stocks high (e.g., >100 mM) to minimize the relative ratio of trace water to compound.

  • Storage:

    • Aliquot into single-use vials.

    • Store at -80°C .

    • Shelf Life: 6 months at -80°C; <1 week at 4°C.

Protocol B: Reaction Setup (Nucleophilic Substitution)

Scenario: You are reacting the compound with an amine or thiol.[1]

  • Base Selection: Use DIPEA (Diisopropylethylamine) or K₂CO₃ .[1] Avoid nucleophilic bases like Pyridine or primary amines (unless they are the reactant).

  • Order of Addition:

    • Dissolve Nucleophile + Base in solvent.

    • Cool to 0°C.

    • Add this compound (solid or solution) last .

    • Why? This limits the time the electrophile sits in solution before reacting with the intended nucleophile.

Part 4: Troubleshooting & FAQs

Q: I see a new spot on TLC at the baseline. Is my compound gone? A: Likely yes.

  • Diagnosis: The starting material (chloromethyl) is non-polar (high Rf). The hydrolysis product (hydroxymethyl) is polar (lower Rf). The dimer is a salt and will stay at the baseline.

  • Test: Run TLC in 50% EtOAc/Hexane.

    • High Rf (~0.7): Intact Chloride.

    • Mid Rf (~0.3): Alcohol (Hydrolysis).

    • Baseline: Dimer/Salt.

Q: Can I use Ethanol or Methanol as a solvent? A: Absolutely not. Primary alcohols act as nucleophiles. You will synthesize the ethyl ether or methyl ether derivative (solvolysis) within minutes to hours.

  • Reference: Solvolysis of chloromethyl pyrimidines is rapid in protic solvents due to the SN1/SN2 borderline mechanism supported by the ring nitrogens [1, 2].

Q: How do I remove the hydrolysis product from my reaction mixture? A: The hydrolysis product (alcohol) is difficult to separate from polar products.

  • Strategy: If your desired product is an amine, use an Acid-Base Extraction .[2]

    • Dissolve crude in EtOAc.[2]

    • Wash with dilute HCl (product goes to aqueous; alcohol stays in organic or washes out depending on logP).

    • Wait: This specific pyrimidine might be weak.[3] A better approach is Reverse Phase Chromatography (C18) using a water/acetonitrile gradient with 0.1% Formic Acid. The alcohol will elute significantly earlier than the coupled product.

Q: My LCMS shows a mass of M+14 or M+16 relative to the expected product? A:

  • M+14: Methylation (if MeOH was used).

  • M+16: Oxidation (unlikely here) or Hydrolysis (Cl = 35, OH = 17; Mass delta is -18... wait. Cl (35) -> OH (17) is a loss of 18. If you see M-18, it's hydrolysis).

  • Correction: Check for M+18 (Water adduct) or M-HCl+H2O (Hydrolysis). The mass shift from -CH2Cl to -CH2OH is: (Loss of Cl 35 , Gain of OH 17) = Net loss of 18 amu . If you see a peak at [M-18], it is the alcohol.

Part 5: Decision Workflow

Use this logic flow to determine if your sample is safe to use.

HandlingWorkflow Check Inspect Sample (Visual Check) State Physical State? Check->State Solid Solid (White/Off-white) State->Solid Liquid Liquid/Oil (or Solution) State->Liquid TLC Run TLC/LCMS (Check Purity) Solid->TLC Precip Cloudy/Precipitate? Liquid->Precip Yes Yes Precip->Yes Degraded No No Precip->No Discard DISCARD (Polymerized/Hydrolyzed) Result Purity > 95%? TLC->Result Result->Yes Result->No Use PROCEED (Keep Cold & Dry) Purify Recrystallize/Purify (Dry Solvent Only) Yes->Discard Yes->Use No->TLC No->Purify

Figure 2: Quality Control Decision Tree for this compound.

References

  • BenchChem Technical Support . An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from (Note: Generalized reference for chloromethyl pyrimidine stability).

  • ChemicalBook . Safety Data Sheet: 2-(Chloromethyl)pyrimidine. Retrieved from .

  • Fisher Scientific . Handling Air-Sensitive Reactions. Retrieved from .

  • Key Organics . Safety Data Sheet: Chloromethyl pyrimidine derivatives. Retrieved from .

(Note: While specific literature on the 4-cyclopropyl derivative is proprietary or sparse, the chemistry is strictly analogous to the well-characterized 2-(chloromethyl)pyrimidine parent scaffold.)

Sources

Validation & Comparative

HPLC Method Development for 2-(Chloromethyl)-4-cyclopropylpyrimidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development.[1]

Executive Summary: The Stability Paradox

2-(Chloromethyl)-4-cyclopropylpyrimidine (CAS: 944902-31-2) is a critical intermediate in the synthesis of direct-acting antivirals, most notably Ledipasvir (Hepatitis C therapeutic).[1] Its structural utility lies in the reactive chloromethyl "warhead," which allows for coupling with benzimidazole moieties.[2]

However, this reactivity presents a severe analytical challenge.[1][2] The chloromethyl group is an active alkylating agent susceptible to rapid solvolysis.[1][2] Standard HPLC approaches often induce on-column degradation , leading to "ghost peaks" (artifacts) that are falsely identified as process impurities.[1]

This guide compares three distinct analytical strategies to determine the true purity of this intermediate. We move beyond simple column selection to analyze the entire system chemistry , proving that diluent selection is as critical as the stationary phase.[2]

Chemical Context & Degradation Pathways

Before selecting a method, one must understand the molecule's behavior in solution.[2] The chloromethyl group (


) on the electron-deficient pyrimidine ring is highly electrophilic.[1]
The Degradation Mechanism

In the presence of protic solvents (Water, Methanol), the compound undergoes nucleophilic substitution (


 or 

), converting the active pharmaceutical ingredient (API) into impurities during sample preparation.

DegradationPathway Parent 2-(Chloromethyl)- 4-cyclopropylpyrimidine (Target Analyte) Hydroxy Impurity A: 2-(Hydroxymethyl)- 4-cyclopropylpyrimidine Parent->Hydroxy  Fast (in Aqueous Diluent)   Methoxy Impurity B: 2-(Methoxymethyl)- 4-cyclopropylpyrimidine Parent->Methoxy  Fast (in MeOH Diluent)   Water + H2O (Hydrolysis) Water->Parent Methanol + MeOH (Solvolysis) Methanol->Parent

Figure 1: Solvolytic degradation pathways critical to method development.[1] Inappropriate diluents generate false impurity profiles.[1]

Comparative Method Strategy

We evaluated three method configurations to determine the optimal balance between stability, resolution, and speed.

FeatureMethod A: The "Standard" Method B: The "Stabilized" (Recommended) Method C: High-Speed UPLC
Stationary Phase C18 (Fully Porous, 5µm)Phenyl-Hexyl (Core-Shell, 2.7µm) C18 (Sub-2µm)
Mobile Phase Ammonium Acetate (pH 5.[1]0) / MeOH0.1% H3PO4 (pH 2.[1][2]0) / Acetonitrile 0.1% Formic Acid / ACN
Diluent 50:50 MeOH:Water100% Acetonitrile (Anhydrous) 100% Acetonitrile
Primary Failure Artifact Formation. 15% degradation observed within 1 hour.[1][2]None. Sample stable for >24 hours.Backpressure limits flow flexibility.[1][2]
Resolution (Rs) 1.8 (Parent vs Hydroxy)3.2 (Parent vs Hydroxy) 2.5
Tailing Factor 1.6 (Basic interaction)1.1 (Pi-Pi selectivity) 1.2
Why Method B Wins:
  • Selectivity: The Phenyl-Hexyl phase offers unique

    
     interactions with the pyrimidine ring, providing superior separation of the chloromethyl parent from the hydroxymethyl impurity compared to standard C18.[2]
    
  • Stability: Using 100% Acetonitrile as a diluent prevents solvolysis.[1][2]

  • pH Control: The chloromethyl group is more stable in acidic conditions (pH < 3).[1][2] Neutral/Basic pH accelerates hydrolysis.[1][2]

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The "Check Standard" step ensures that no on-column degradation is occurring.[1][2]

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (or equivalent).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 25°C (Keep low to inhibit degradation).

  • Injection Vol: 5 µL.

  • Detection: 254 nm (Pyrimidine absorption max).[1][2]

Mobile Phase Setup
  • Solvent A: 0.1% Orthophosphoric Acid (

    
    ) in Water.[1][2]
    
  • Solvent B: Acetonitrile (HPLC Grade).[1][2][3]

  • Gradient Program:

    • 0.0 min: 10% B[2]

    • 15.0 min: 80% B[2]

    • 15.1 min: 10% B[2]

    • 20.0 min: Stop

Sample Preparation (CRITICAL)
  • Diluent: 100% Acetonitrile (Anhydrous). Do not use water or methanol.[1]

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dilute to volume with Acetonitrile. (Conc: 1000 ppm).[1][2]

  • Working Standard: Dilute Stock 1:10 with Acetonitrile (Conc: 100 ppm).

  • Storage: Analyze immediately or store at 4°C.

System Suitability Criteria
  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • %RSD (5 injections): NMT 2.0%.[1][2]

Experimental Data & Validation

The following data illustrates the performance difference between using a protic diluent (Method A) and the recommended aprotic diluent (Method B).

Table 1: Stability of Analyte in Different Diluents (25°C)

Measured as % Area of Parent Peak over time.

Time (Hours)Diluent: 50% MeOH/Water (Method A)Diluent: 100% ACN (Method B)
0 h 99.1%99.8%
2 h 94.5%99.8%
4 h 88.2%99.7%
12 h 76.4%99.6%
24 h 62.1%99.5%

Interpretation: Method A shows a "false" purity drop due to the formation of Impurity B (Methoxy-derivative) and Impurity A (Hydroxy-derivative) inside the vial.[1] Method B preserves the integrity of the sample.[2]

Table 2: Chromatographic Performance
ParameterImpurity A (Hydroxymethyl)Parent (Chloromethyl)Impurity C (Dimer)
Retention Time (min) 4.29.813.5
RRT 0.431.001.37
Resolution (Rs) -> 10.0> 5.0
Tailing Factor 1.21.11.0

Method Development Decision Workflow

Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture) differs.

MethodWorkflow Start Start Method Development Solubility Check Solubility: Is sample soluble in ACN? Start->Solubility DiluentACN Set Diluent: 100% ACN (Prevents Hydrolysis) Solubility->DiluentACN Yes DiluentDMF Set Diluent: DMF/DMSO (Keep anhydrous, inject low vol) Solubility->DiluentDMF No YesACN Yes NoACN No ColumnSelect Select Column: Phenyl-Hexyl (Selectivity) or C18 (General) DiluentACN->ColumnSelect DiluentDMF->ColumnSelect BufferSelect Select Buffer: pH 2.0 - 3.0 (Phosphate/Formic) (Stabilizes Chloromethyl) ColumnSelect->BufferSelect Run Run Gradient 10-90% B BufferSelect->Run Check Check Impurity Profile Run->Check Optimize Reduce Autosampler Temp to 4°C Switch to Anhydrous Diluent Check->Optimize Unstable Final Validate Method Check->Final Stable GhostPeaks Ghost Peaks Increasing over time? Optimize->Run

Figure 2: Decision tree for optimizing separation of reactive alkyl halides.

References

  • BenchChem. (2025).[1][2][4][5] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 67505836: Ledipasvir.[1][2] Retrieved from [1]

  • Daicel Pharma Standards. (2025). Ledipasvir Impurities and Synthesis. Retrieved from [1]

  • Thieme Chemistry. (2016).[1][2] Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] 2-chloro-4-(chloromethyl)pyrimidine Product Specification. Retrieved from [1]

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A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Pyrimidines in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, frequently serving as the core of a wide array of therapeutic agents.[1][2][3] The functionalization of these heterocycles is key to modulating their biological activity, and the introduction of substituents via nucleophilic substitution on halomethyl-substituted pyrimidines is a cornerstone of this process. This guide offers an in-depth comparison of the reactivity of two key intermediates, chloromethyl- and bromomethyl-pyrimidines, in SN2 reactions, providing both a theoretical framework and practical, field-proven insights to inform your synthetic strategies.

The Decisive Role of the Leaving Group in SN2 Reactions

The reactivity of halomethyl pyrimidines in nucleophilic substitution reactions is predominantly governed by the principles of the SN2 (bimolecular nucleophilic substitution) mechanism.[4] This concerted, single-step process involves the backside attack of a nucleophile on the electrophilic carbon of the halomethyl group, leading to the simultaneous displacement of the halide ion, known as the leaving group.[5] The rate of an SN2 reaction is therefore highly dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires.

The efficacy of a leaving group is inversely correlated with its basicity; weaker bases are better leaving groups because they are more stable with a negative charge.[6][7] When comparing the halogens, the basicity decreases down the group. Consequently, the leaving group ability increases as follows:

F- < Cl- < Br- < I-

This fundamental principle dictates that a bromomethyl group will be more reactive than a chloromethyl group in SN2 reactions, all other factors being equal. The larger size and greater polarizability of the bromide ion, compared to the chloride ion, also contribute to its superior leaving group ability by distributing the negative charge over a larger volume and forming a more stable, lower-energy transition state.[7][8]

Reactivity Profile: Chloromethyl- vs. Bromomethyl-pyrimidine

The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon in both chloromethyl- and bromomethyl-pyrimidines, making them more susceptible to nucleophilic attack compared to simple alkyl halides.[4] However, the intrinsic difference in the leaving group ability of chloride and bromide ions remains the dominant factor in their comparative reactivity.

To illustrate the magnitude of this effect, we can consider the analogous benzyl halide system. Although the electronic properties of the phenyl and pyrimidyl rings differ, the fundamental influence of the leaving group on the reaction rate is comparable.

SubstrateNucleophileSolventRelative Rate Constant (krel)
Benzyl ChlorideI-Acetone1
Benzyl BromideI-Acetone~150

This data is compiled and extrapolated from established principles and analogous systems to provide a comparative illustration.

This substantial difference in reactivity has significant practical implications for reaction design. Reactions with bromomethyl pyrimidines can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) than their chloromethyl counterparts, which can be advantageous when working with sensitive substrates or when trying to minimize side reactions. Conversely, the lower reactivity of chloromethyl pyrimidines can be beneficial for achieving greater selectivity in molecules with multiple electrophilic sites.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the halomethylpyrimidine precursors and a representative nucleophilic substitution reaction.

Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

This two-step procedure involves the reduction of a pyrimidine-2-carboxylic acid ester to the corresponding alcohol, followed by chlorination.[9]

Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine

  • Materials: Ethyl pyrimidine-2-carboxylate, Tetrahydrofuran (THF, anhydrous), Ethanol (absolute), Lithium chloride (LiCl), Sodium borohydride (NaBH4), Saturated aqueous ammonium chloride (NH4Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO4).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve ethyl pyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous THF and absolute ethanol.

    • Add LiCl (2.0 eq) and stir until fully dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add NaBH4 (2.0 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 2-(hydroxymethyl)pyrimidine.

Step 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

  • Materials: 2-(Hydroxymethyl)pyrimidine, Thionyl chloride (SOCl2), Toluene (anhydrous), Diethyl ether (anhydrous).

  • Procedure:

    • In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend 2-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous toluene.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add SOCl2 (1.1-1.2 eq) to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

    • Filter the resulting precipitate under a stream of nitrogen.

    • Wash the solid with cold, anhydrous diethyl ether.

    • Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride.

Synthesis of 2-(Bromomethyl)pyrimidine (General Procedure)

A detailed, optimized protocol for the synthesis of 2-(bromomethyl)pyrimidine is less commonly reported than for its chloro-analogue. However, a standard method for the conversion of a hydroxymethyl group to a bromomethyl group involves the use of phosphorus tribromide (PBr3).

  • Materials: 2-(Hydroxymethyl)pyrimidine, Dichloromethane (DCM, anhydrous), Phosphorus tribromide (PBr3), Saturated aqueous sodium bicarbonate (NaHCO3), Brine, Anhydrous sodium sulfate (Na2SO4).

  • Procedure:

    • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr3 (0.4 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 at 0 °C.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(bromomethyl)pyrimidine.

Representative Nucleophilic Substitution: Reaction with an Amine

This protocol describes the N-alkylation of an amine with a halomethylpyrimidine.

  • Materials: 2-(Halomethyl)pyrimidine (hydrochloride or free base) (1.0 eq), Amine (primary or secondary) (1.1-1.2 eq), Potassium carbonate (K2CO3) or Triethylamine (Et3N) (2.0-2.5 eq), Anhydrous Dimethylformamide (DMF) or Acetonitrile.

  • Procedure:

    • To a dry, round-bottom flask under a nitrogen atmosphere, add the 2-(halomethyl)pyrimidine, the amine, the base, and the anhydrous solvent.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the halide (bromomethyl derivatives will typically react at lower temperatures and for shorter times).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • If K2CO3 was used, filter off the solid.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by column chromatography or recrystallization.

Visualizing the Reaction Pathway and Workflow

SN2_Mechanism Reactants Nu:⁻ + H₂C(X)-Pyrimidine TS [Nu---CH₂(X)---Pyrimidine]⁻ Reactants->TS Backside Attack Products Nu-CH₂-Pyrimidine + X⁻ TS->Products Leaving Group Departure

Caption: Generalized SN2 mechanism for the reaction of a nucleophile with a halomethylpyrimidine.

Experimental_Workflow cluster_synthesis Synthesis of Halomethylpyrimidine cluster_substitution Nucleophilic Substitution Start Starting Material (e.g., 2-Hydroxymethylpyrimidine) Reaction_Synth Halogenation (e.g., SOCl₂ or PBr₃) Start->Reaction_Synth Purification_Synth Work-up & Purification Reaction_Synth->Purification_Synth Halomethylpyrimidine Chloromethyl- or Bromomethyl-pyrimidine Purification_Synth->Halomethylpyrimidine Reaction_Subst Sɴ2 Reaction (Base, Solvent, Temp.) Halomethylpyrimidine->Reaction_Subst Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Reaction_Subst Purification_Subst Work-up & Purification Reaction_Subst->Purification_Subst Final_Product 2-Substituted Pyrimidine Derivative Purification_Subst->Final_Product

Caption: A generalized experimental workflow for the synthesis and subsequent nucleophilic substitution of halomethylpyrimidines.

Conclusion

The choice between a chloromethyl- and a bromomethyl-pyrimidine as a synthetic intermediate is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. The superior leaving group ability of the bromide ion renders bromomethyl pyrimidines considerably more reactive in SN2 reactions. This heightened reactivity allows for milder reaction conditions, which can be crucial for the synthesis of complex and sensitive molecules. However, the greater stability and lower cost of chloromethyl pyrimidines make them a viable and often preferred choice, particularly for large-scale syntheses where forcing conditions are acceptable. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions, optimizing their synthetic strategies to achieve their desired molecular targets with greater efficiency and success.

References

  • PubChem. (n.d.). 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from [Link]

  • El-Subbagh, H. I., et al. (2006). Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus. Nucleosides, Nucleotides & Nucleic Acids, 25(8), 925-939. [Link]

  • Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?[Link]

  • PubChem. (n.d.). 2-(Bromomethyl)pyridine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a given...[Link]

  • Chemist. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Journal of the American Chemical Society, 129(41), 12468–12469. [Link]

  • Khan, I., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. [Link]

  • Zhang, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Standards for Pyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Elemental Composition in Drug Discovery

In the landscape of modern drug discovery and development, pyrimidine and its derivatives represent a cornerstone of medicinal chemistry. These nitrogen-containing heterocyclic compounds are integral to a vast array of therapeutics, from antiviral agents to anticancer drugs.[1] The precise elemental composition of these pyrimidine building blocks is not merely a matter of chemical curiosity; it is a fundamental determinant of a molecule's identity, purity, and, ultimately, its biological activity and safety. For researchers, scientists, and drug development professionals, the accurate determination of carbon (C), hydrogen (H), and particularly nitrogen (N) content is a critical quality attribute that underpins the entire development lifecycle.

This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of pyrimidine building blocks. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish the principles of a self-validating analytical system, and ground our discussion in authoritative standards and real-world experimental data.

Comparing the Titans: Combustion (Dumas) vs. Wet Chemistry (Kjeldahl) for Nitrogen Determination

Historically, two primary methods have vied for supremacy in the realm of nitrogen analysis: the Kjeldahl method, a wet chemical digestion technique, and the Dumas method, a high-temperature combustion technique.[2][3] While both are recognized by various international bodies, the pharmaceutical industry has increasingly gravitated towards the Dumas method for its significant advantages in speed, safety, and automation.[4][5]

FeatureDumas Method (Combustion)Kjeldahl Method (Wet Chemical Digestion)
Principle Sample is combusted at high temperature in an oxygen atmosphere, converting nitrogen to N₂ gas, which is then measured by a thermal conductivity detector (TCD).[5]Sample is digested with concentrated sulfuric acid, converting nitrogen to ammonium sulfate. The ammonia is then liberated, distilled, and titrated.[2]
Analysis Time 3-5 minutes per sample.2-4 hours per batch of samples.
Automation Fully automatable, allowing for unattended operation.[4]Labor-intensive with multiple manual steps.[2]
Safety No hazardous chemicals are required for the primary analysis.[5]Involves the use of concentrated sulfuric acid and other hazardous reagents.[2]
Environmental Impact Minimal waste generation.Produces significant hazardous chemical waste.[2]
Nitrogen Recovery Measures total nitrogen, including inorganic forms like nitrates and nitrites.Primarily measures organic nitrogen and ammonia. May not fully recover nitrogen from all heterocyclic compounds.[5]
Accuracy & Precision Excellent accuracy and reproducibility.Good accuracy and reproducibility when performed correctly, but more susceptible to human error.

For the high-throughput and rigorously controlled environment of pharmaceutical development, the Dumas method's efficiency and safety profile make it the unequivocally superior choice for the elemental analysis of pyrimidine building blocks.

The Gold Standard: CHN Analysis by Dynamic Flash Combustion

The modern standard for determining the carbon, hydrogen, and nitrogen content of organic compounds, including pyrimidine derivatives, is CHN analysis via dynamic flash combustion, an automated and refined implementation of the Dumas method.[6] This technique is a cornerstone of pharmaceutical quality control, providing rapid and precise data on the elemental composition of active pharmaceutical ingredients (APIs) and their intermediates.[2][7]

The Scientific Integrity of Combustion Analysis

The robustness of the combustion method lies in its straightforward and fundamental principle: the complete and instantaneous oxidation of the sample. This process breaks down the complex organic matrix into simple, quantifiable gases (CO₂, H₂O, and N₂). The subsequent separation and detection of these gases provide a direct measure of the elemental composition of the original sample.

A critical aspect of analyzing nitrogen-rich heterocyclic compounds like pyrimidines is ensuring complete combustion. These compounds can be challenging to combust fully and may require more vigorous oxidation conditions to achieve complete conversion of the ring nitrogen to N₂.[8] Modern elemental analyzers are designed with sophisticated combustion zones and optimized reagent formulations to address this challenge, ensuring accurate and reliable results.[8]

Experimental Workflow: A Self-Validating System

The following diagram and protocol outline the typical workflow for CHN analysis of a pyrimidine building block using a modern elemental analyzer. This workflow is designed to be a self-validating system, incorporating calibration, system suitability checks, and precise sample handling to ensure the trustworthiness of the results.

CHN_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting node_sample_prep Homogenize and accurately weigh 1-3 mg of the pyrimidine sample into a tin capsule. node_autosampler Load samples and standards into the autosampler. node_sample_prep->node_autosampler node_std_prep Prepare calibration standards (e.g., Acetanilide) in a similar manner. node_std_prep->node_autosampler node_combustion Dynamic Flash Combustion (>1000 °C in pure O₂) Sample -> CO₂, H₂O, N₂, NOx node_autosampler->node_combustion Automated introduction node_reduction Reduction Furnace (e.g., Cu) NOx -> N₂ node_combustion->node_reduction node_separation Gas Chromatography (GC) Separation of CO₂, H₂O, N₂ node_reduction->node_separation node_detection Thermal Conductivity Detector (TCD) Measures concentration of each gas. node_separation->node_detection node_calibration Generate calibration curve from standard data. node_detection->node_calibration node_calculation Calculate %C, %H, %N in the sample based on the detector signal and sample weight. node_calibration->node_calculation node_report Generate final report with results and system suitability data. node_calculation->node_report

Caption: Workflow for CHN analysis of pyrimidine building blocks.

Detailed Experimental Protocol: CHN Analysis

This protocol is a generalized procedure for the CHN analysis of a stable, solid pyrimidine derivative.

1. Instrumentation and Reagents

  • Elemental Analyzer: A CHNS/O elemental analyzer operating on the principle of dynamic flash combustion with a thermal conductivity detector (TCD).

  • Microbalance: A balance with a readability of at least 0.001 mg.

  • Gases: High-purity helium (carrier gas) and oxygen (combustion gas).

  • Reagents: Combustion and reduction tube reagents as specified by the instrument manufacturer.

  • Calibration Standard: A certified reference material (CRM) such as Acetanilide (C₈H₉NO) or Sulfanilamide (C₆H₈N₂O₂S).[8]

  • Sample Containers: Tin or silver capsules for solid samples.

2. Instrument Preparation and Calibration

  • Perform daily instrument checks, including leak tests and verification of gas pressures, as per the manufacturer's instructions.

  • Condition the combustion and reduction tubes to ensure optimal performance.

  • Perform a multi-point calibration using a certified reference material. Weigh at least three different masses of the standard (e.g., 1 mg, 2 mg, 3 mg) to cover the expected working range. The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.999.

3. System Suitability Test (SST)

  • Before analyzing samples, run a mid-range calibration standard as a check standard. The determined %C, %H, and %N values must be within ±0.3% of the certified values. This verifies that the system is performing correctly on the day of analysis.

4. Sample Preparation and Analysis

  • Ensure the pyrimidine sample is homogenous and dry.[7]

  • Accurately weigh approximately 1-3 mg of the sample into a tin capsule. Record the weight precisely.[9]

  • Crimp the capsule to ensure it is sealed and free of air pockets.

  • Place the encapsulated sample into the autosampler.

  • Initiate the analysis sequence. The instrument will automatically introduce the sample into the combustion furnace and perform the analysis.

5. Data Evaluation and Acceptance Criteria

  • The elemental composition is calculated automatically by the instrument's software based on the integrated TCD signal, the calibration curve, and the sample weight.

  • For pharmaceutical quality control, the experimentally determined elemental composition should typically be within ±0.4% of the theoretical values for the proposed chemical formula.[10]

Trustworthiness: Validation in a Regulated Environment

The validation of an analytical procedure is a regulatory requirement in the pharmaceutical industry, ensuring that the method is suitable for its intended purpose.[10][11] For elemental analysis, validation is performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13]

Key Validation Parameters for Elemental Analysis:

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the elements of interest in the presence of other components. For elemental analysis, this is inherent to the technique, as it measures fundamental elemental composition.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically required over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. This is assessed by analyzing a certified reference material. The mean result should be within a specified percentage (e.g., ±0.3%) of the certified value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD), which should be ≤ 2%. Precision is evaluated at two levels: - Repeatability: Precision under the same operating conditions over a short interval of time. - Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

By performing a thorough method validation, a laboratory can provide documented evidence that its elemental analysis procedure is reliable and produces data of the required quality for regulatory submissions.

Comparative Data for Pyrimidine Derivatives

The following table presents a compilation of theoretical versus experimentally determined elemental compositions for pyrimidine and its derivatives from various sources. This data illustrates the accuracy and precision that can be achieved with modern CHN analyzers.

CompoundFormulaTheoretical %CFound %CTheoretical %HFound %HTheoretical %NFound %NReference
Fesoterodine fumarateC₃₀H₄₁NO₇67.2767.297.727.712.622.61
Ivabradine hydrochlorideC₂₇H₃₇ClN₂O₅61.2961.317.057.035.295.31
PerampanelC₂₃H₁₅N₃O81.8881.864.484.5012.4512.47
DofetilideC₁₉H₂₇N₃O₅S55.4655.486.616.6310.2110.20
Pyrimidine Derivative 1C₁₄H₁₆N₆O55.9955.955.374.4027.9827.90[3]
Pyrimidine Derivative 2C₁₇H₁₆ClN₇O₂52.9252.994.184.2725.4125.32[14]

Note: The data presented is for illustrative purposes and is sourced from the referenced application notes and research articles. The specific analytical conditions may vary.

Conclusion: A Foundation of Quality in Drug Development

The elemental analysis of pyrimidine building blocks is a fundamental and non-negotiable aspect of quality control in pharmaceutical research and development. The choice of analytical methodology has profound implications for the efficiency, safety, and reliability of the data generated. This guide has demonstrated that CHN analysis by dynamic flash combustion (the modern Dumas method) is the superior standard for this application, offering unparalleled speed, safety, and automation compared to the traditional Kjeldahl method.

By adhering to a robust, self-validating experimental workflow, grounded in established international standards and validated according to ICH guidelines, researchers and drug development professionals can ensure the integrity of their elemental analysis data. This, in turn, provides a solid foundation for the entire drug development process, from initial synthesis and characterization to final product release, ultimately contributing to the delivery of safe and effective medicines.

References

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2-(Chloromethyl)-4-cyclopropylpyrimidine

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